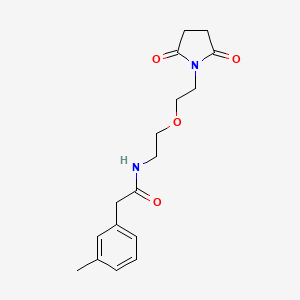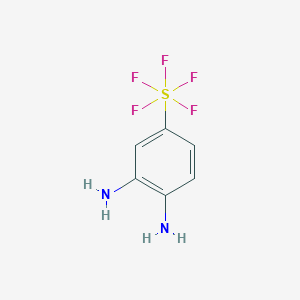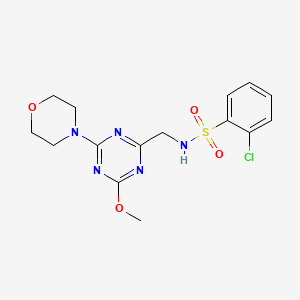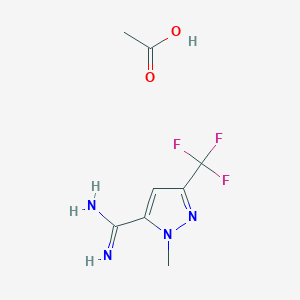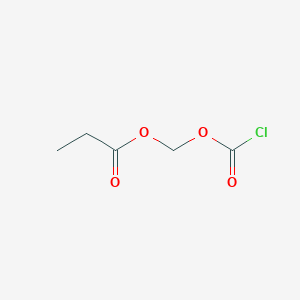
Propanoyloxymethyl Carbonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoyloxymethyl Carbonochloridate, also known as PMC, is a chemical compound that is widely used in scientific research. This compound is a derivative of carbonochloridate and is known for its ability to react with nucleophiles, which makes it an important tool for chemical synthesis.
Aplicaciones Científicas De Investigación
Redox Degradation Studies
A study investigated the selective redox degradation of chlorinated aliphatic compounds using the Fenton reaction in pyrite suspension. The research explored the degradation mechanisms of various chlorinated compounds, providing insights into environmental applications, such as pollutant removal and chemical breakdown processes (Che & Lee, 2011).
Alcohol Oxidation
Research on the oxidation of activated alcohols to aldehydes and ketones using sodium hypochlorite without a catalyst presents potential applications in synthetic chemistry. This method, involving a simple and convenient procedure, could have implications for the development of new synthetic routes in chemical research (Khaksar & Mohammadzadeh Talesh, 2012).
Biochemical Interactions and Inhibition Studies
In biochemical research, the interaction of pyrimidine-thiones with nucleophilic reagents and their inhibitory action against enzymes were explored. Such studies are crucial for understanding the biochemical pathways and potential therapeutic applications of these compounds (Taslimi et al., 2018).
Synthesis and Catalysis
The asymmetric synthesis of specific chiral compounds using microbial reductases demonstrates the importance of these compounds in pharmaceutical and chemical synthesis, especially in the production of antidepressant drugs (Choi et al., 2010). Additionally, studies on the efficient synthesis of chiral intermediates for pharmaceuticals, like fluoxetine, highlight the potential of these compounds in industrial-scale production and green chemistry (Tang et al., 2018).
Environmental Chemistry and Photocatalysis
Research on the photochemical degradation of chlorinated compounds in aqueous solutions using various chromophores and hydrogen donors, like acetone and 2-propanol, demonstrates the environmental applications of these compounds in water treatment and pollution control (Betterton et al., 2000).
Greenhouse Gas Management
Studies on catalysis relevant to carbon management discuss the role of these compounds in greenhouse gas reduction, energy production, and efficient transportation engines. Such research is crucial for environmental sustainability and combating climate change (Arakawa et al., 2001).
Propiedades
IUPAC Name |
carbonochloridoyloxymethyl propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO4/c1-2-4(7)9-3-10-5(6)8/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYSIZZTTQEOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCOC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{[3-(carboxymethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid](/img/structure/B2907757.png)
![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2907759.png)
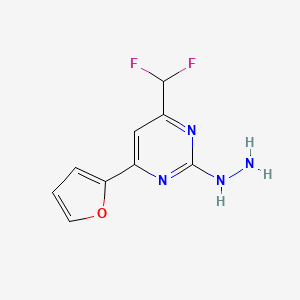
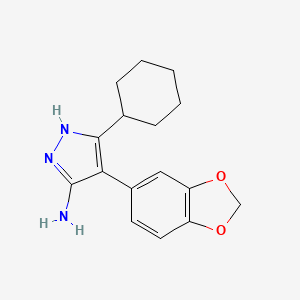
![3-[4-(4-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2907762.png)
![2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2907764.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2907766.png)
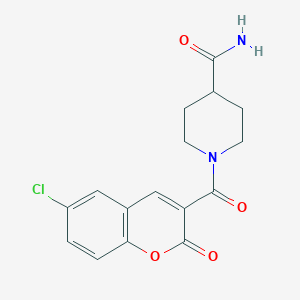
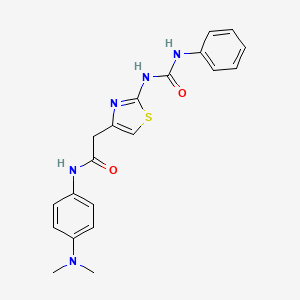
![(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-fluorophenyl)acrylamide](/img/structure/B2907770.png)
